Evidence 1: Linker Length and Motif Composition Modulate Degradation Potency in PROTACs
The linker in (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-C2-OH combines a rigid pyrimidine-piperazine segment with a short, flexible C2-O-C2 chain. Structure-activity relationship (SAR) studies demonstrate that altering linker length and composition profoundly impacts PROTAC degradation efficiency. In a study of MK-5108-derived PROTACs, shortening the PEG linker to 2 units and attaching it at the 5-position of thalidomide yielded the potent degrader SK2188 with a DC50 of 3.9 nM and Dmax of 89% at 24 hours in NGP neuroblastoma cells [1]. This illustrates that the specific linker architecture—both length and exit vector—is a critical parameter for optimizing ternary complex formation and achieving desired degradation profiles, providing a class-level inference that the precise linker composition in this building block is a key differentiator from analogs with alternative lengths or motifs.
| Evidence Dimension | Linker-dependent degradation potency (DC50) |
|---|---|
| Target Compound Data | Specific DC50 for PROTACs built with this linker not available. |
| Comparator Or Baseline | SK2188 (PROTAC with 2-unit PEG linker attached at 5-position of thalidomide): DC50 = 3.9 nM, Dmax = 89% at 24h. |
| Quantified Difference | Class-level evidence shows linker length/composition changes can alter DC50 by orders of magnitude. |
| Conditions | NGP neuroblastoma cells, 24h treatment, AURKA degradation measured by western blot. |
Why This Matters
This class-level evidence underscores that linker architecture is not a trivial variable; procurement of a specific, validated linker is essential for reproducing published SAR and avoiding project derailment due to unpredicted loss of potency.
- [1] Rishfi, M., et al. (2023). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. European Journal of Medicinal Chemistry, 247, 115033. View Source
